2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
This compound is a structurally complex small molecule characterized by a tetrahydrothieno[2,3-c]pyridine core substituted with an isopropyl group at position 5. The benzamido moiety at position 2 is further modified with a 2,6-dimethylmorpholino sulfonyl group, enhancing its steric and electronic properties.
Properties
IUPAC Name |
2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S2/c1-14(2)27-10-9-19-20(13-27)34-24(21(19)22(25)29)26-23(30)17-5-7-18(8-6-17)35(31,32)28-11-15(3)33-16(4)12-28/h5-8,14-16H,9-13H2,1-4H3,(H2,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUBBDLCBOVYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by a thieno[2,3-c]pyridine core with various substituents that may influence its pharmacological properties. The presence of the morpholino and sulfonyl groups is notable for their potential interactions with biological targets.
Biological Activity Overview
Research on this compound indicates several biological activities:
-
Antiproliferative Activity :
- Studies have shown that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives demonstrated selective activity against human liver and colon cancer cells while showing low cytotoxicity towards normal fibroblast cells .
- Enzyme Inhibition :
- Mechanisms of Action :
Case Studies
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of various thieno[2,3-c]pyridine derivatives, the compound exhibited significant inhibition of cell proliferation in HCT-116 (human colon cancer) and HepG2 (human liver cancer) cell lines. The most active derivative showed an IC50 value indicative of potent activity against these cancer types while maintaining low toxicity to normal cells .
Case Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile revealed that the compound selectively inhibited MAO B with an IC50 value around 1.35 µM. This selectivity is crucial as MAO B inhibitors are often explored for their therapeutic potential in treating neurological disorders such as Parkinson's disease .
Data Tables
| Biological Activity | Cell Line / Target | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| Antiproliferative Activity | HCT-116 (Colon Cancer) | 5.0 | Selective |
| Antiproliferative Activity | HepG2 (Liver Cancer) | 3.5 | Selective |
| MAO B Inhibition | Human Isoform | 1.35 | Moderate |
| AChE Inhibition | Human Isoform | >10 | Low |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Scaffold and Substituent Analysis
The tetrahydrothieno[2,3-c]pyridine core is shared with methyl 6-isopropyl-2-({4-[methyl(phenyl)sulfamoyl]benzoyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (). Key differences lie in the sulfonyl substituents:
- Target compound: 2,6-Dimethylmorpholino sulfonyl group.
- Analog : Methyl(phenyl)sulfamoyl group.
The dimethylmorpholino group introduces conformational rigidity and increased solubility compared to the phenylsulfamoyl analog, which may enhance membrane permeability .
NMR Spectral Comparisons
highlights that substituent changes in regions analogous to the sulfonylbenzamido group (e.g., positions 29–36 and 39–44 in related compounds) significantly alter chemical shifts. For the target compound, the 2,6-dimethylmorpholino sulfonyl group likely induces deshielding in adjacent protons due to electron-withdrawing effects, as observed in similar sulfonamide derivatives. This contrasts with the methyl(phenyl)sulfamoyl analog, where phenyl ring anisotropy may cause distinct splitting patterns .
Physicochemical and Bioactivity Implications
The morpholino group in the target compound reduces LogP compared to the phenylsulfamoyl analog, suggesting improved aqueous solubility. However, the phenyl group in the analog may favor interactions with aromatic residues in enzyme active sites .
Mechanistic and Functional Insights
Lumping Strategy Relevance
notes that compounds with similar scaffolds (e.g., tetrahydrothienopyridine derivatives) may exhibit analogous reactivity or bioactivity. The target compound and its analog could be grouped under a "sulfonylbenzamido-tetrahydrothienopyridine" surrogate class for predictive modeling, simplifying reaction networks in drug metabolism studies .
Structural Implications for Bioactivity
The 2,6-dimethylmorpholino group may mimic the piperazine moiety in known kinase inhibitors, altering selectivity profiles compared to phenylsulfamoyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
